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Morpholino(1H-pyrazol-3-

yl)methanone

Cat. No.: B214281

Get Quote

Executive Summary
The pyrazole-3-carboxamide morpholide motif is a critical pharmacophore found in Factor Xa

inhibitors (e.g., Apixaban intermediates), fungicides, and kinase inhibitors. While laboratory-

scale synthesis often utilizes expensive peptide coupling agents (HATU, EDC), these are

economically and environmentally unviable at the kilogram-to-ton scale.

This guide details a Process of Record (POR) for the scalable manufacturing of these amides.

We prioritize the 1,1'-Carbonyldiimidazole (CDI) route due to its "self-validating" kinetics and

benign byproduct profile, while providing a secondary protocol using Thionyl Chloride (SOCl₂)

for sterically demanding substrates.

Strategic Route Assessment
Before initiating the batch, the process chemist must select the activation strategy based on the

specific pyrazole substitution pattern.

Table 1: Activation Strategy Matrix
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Feature
Route A: CDI

(Recommended)

Route B: Acid

Chloride (SOCl₂)

Route C: Mixed

Anhydride

Scale Suitability High (kg to ton) High (kg to ton) Medium (kg)

Atom Economy
Good (Byproduct:

Imidazole + CO₂)

Fair (Byproduct: SO₂

+ HCl)

Poor (Byproduct:

Pivalic acid)

Safety Profile
Manageable: CO₂ off-

gassing.

Hazardous: Corrosive

HCl/SO₂ gas.

Moderate: Thermal

instability.

Moisture Sensitivity
High (Hydrolysis of

reagent)
Moderate High

Purification
Aqueous wash

removes imidazole.

Distillation/Crystallizati

on often required.

Aqueous wash.[1][2]

[3]

Substrate Scope
General (Excellent for

N-alkyl pyrazoles).

Sterically hindered

acids.

Acid-sensitive

substrates.[4]

Core Protocol: CDI-Mediated One-Pot Coupling
Rationale: This method is designated as the primary POR because it is a "One-Pot, Two-

Stage" process. The evolution of CO₂ serves as a visual and manometric indicator of reaction

progress, making the system self-validating.

Reaction Mechanism & Stoichiometry
The reaction proceeds via an acyl-imidazole intermediate.

Stage 1 (Activation): Pyrazole-COOH + CDI

Acyl-Imidazole + Imidazole + CO₂

Stage 2 (Coupling): Acyl-Imidazole + Morpholine

Pyrazole-Morpholide + Imidazole
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Critical Insight (N-H Pyrazoles): If the pyrazole nitrogen (N1) is unsubstituted, it is acidic (

). CDI will react with both the carboxylic acid and the N1-H. You must use 2.2

equivalents of CDI to ensure complete activation, or protect N1 prior to amidation.

Visual Workflow (DOT Diagram)
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Start: Pyrazole Acid Charge

Add CDI (1.1 - 1.2 eq)
Solvent: MeTHF or DMF

Activation Phase
(Temp: 20-40°C)

Self-Validation:
Has CO2 bubbling stopped?

No (Wait)

Add Morpholine (1.1 eq)
(Controlled Rate)

Yes (Intermediate Ready)

Coupling Phase
(Temp: RT to 50°C)

Quench with Water
(Hydrolyzes excess CDI)

Phase Separation
(Product in Org, Imidazole in Aq)
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Figure 1: Logic flow for the CDI-mediated synthesis, emphasizing the CO₂ cessation

checkpoint.

Step-by-Step Protocol (100g Scale)
Reagents:

Pyrazole-3-carboxylic acid derivative (1.0 equiv)

1,1'-Carbonyldiimidazole (CDI) (1.15 equiv)

Morpholine (1.10 equiv)

Solvent: 2-Methyltetrahydrofuran (MeTHF) (8-10 volumes) – Selected for green profile and

easy phase separation.

Procedure:

Charging: Charge the reactor with Pyrazole-3-carboxylic acid and MeTHF. Stir to form a

slurry.

Activation (The Critical Step):

Add CDI portion-wise over 30 minutes.

Observation: Endothermic reaction accompanied by vigorous CO₂ evolution.

Control: Maintain temperature between 20–25°C. Do not seal the reactor; ensure venting.

Validation: Stir for 1–2 hours. The reaction is considered "Active" only when gas evolution

ceases and the slurry often clears to a solution (acyl-imidazole formation).

Amidation:

Add Morpholine dropwise over 20 minutes.

Exotherm Alert: This step is exothermic. Maintain internal temperature

.
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Stir at room temperature for 2–4 hours.

IPC (In-Process Control): Analyze via HPLC. Target: <1% residual activated ester.

Workup:

Add water (5 volumes) to quench excess CDI (forms CO₂ + imidazole).

Agitate for 15 minutes and settle.

Phase Cut: The product remains in MeTHF; imidazole and unreacted morpholine salts

partition into the aqueous layer.

Wash organic layer with 1M HCl (removes trace morpholine) followed by saturated

NaHCO₃.

Isolation: Crystallize by solvent swap to Heptane/IPA or concentrate to dryness depending on

product properties.

Alternative Protocol: Acid Chloride (SOCl₂)
Context: Use this route if the CDI method fails due to steric hindrance or if the specific pyrazole

substrate has low solubility in MeTHF/DMF.

Workflow Diagram

Pyrazole Acid
+ Toluene

Add SOCl2 + 
Cat. DMF

Reflux (80°C)
Off-gas Scrubbing

Distill Excess SOCl2
(Critical for Purity)

Add Morpholine
+ Base (TEA/NaOH)

Click to download full resolution via product page

Figure 2: The Acid Chloride route requires an intermediate distillation step to remove excess

thionyl chloride.

Protocol Summary
Suspend Pyrazole acid in Toluene (or DCM).
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Add Thionyl Chloride (1.5 equiv) and catalytic DMF (0.05 equiv).

Heat to reflux until gas evolution (HCl/SO₂) stops.

Crucial Step: Distill off Toluene/SOCl₂ to remove unreacted reagent. Re-dissolve residue in

fresh solvent (DCM or THF).

Cool to 0°C. Add Morpholine (1.1 equiv) and Triethylamine (1.2 equiv) to scavenge HCl.

Analytical Controls & Specifications
To ensure pharmaceutical grade quality, the following controls are mandatory:

Test Method
Acceptance
Criteria

Rationale

Identity ¹H-NMR (DMSO-d₆) Conforms to structure

Confirm morpholine

amide signals (3.4–

3.7 ppm).

Assay HPLC (UV 254nm) > 98.0% a/a

High purity required

for subsequent API

steps.

Residual Imidazole HPLC / GC < 0.1%

Imidazole can poison

metal catalysts in

downstream steps.

Water Content Karl Fischer (KF) < 0.5% w/w

Critical if the next step

involves water-

sensitive reagents

(e.g., Grignards).

Safety & Hazards (HSE)
CDI Handling:

Sensitizer: Severe eye irritant.[3][5] Handle in a fume hood.
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Pressure Hazard: The reaction releases 1 mole of CO₂ per mole of product. On a 100kg

scale, this is ~25,000 Liters of gas. Do not seal the reactor. Ensure scrubber capacity is

sufficient.

Thionyl Chloride:

Releases HCl and SO₂. Requires a caustic scrubber (NaOH) connected to the reactor

vent.

Thermal Runaway:

The addition of morpholine to the acyl-imidazole or acid chloride is exothermic. Adiabatic

calorimetry (ARC) is recommended before scaling >1kg.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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